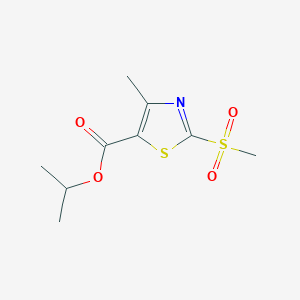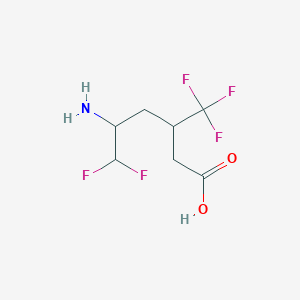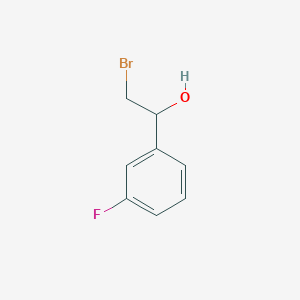
2-Bromo-1-(3-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is a brominated and fluorinated derivative of ethan-1-ol, characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-ol typically involves the bromination of 1-(3-fluorophenyl)ethan-1-ol. One common method is the reaction of 1-(3-fluorophenyl)ethan-1-ol with bromine in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-(3-fluorophenyl)ethan-1-ol derivatives.
Oxidation: Formation of 3-fluorophenylacetic acid or 3-fluorophenylacetone.
Reduction: Formation of 1-(3-fluorophenyl)ethane.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-chlorophenyl)ethan-1-ol
- 2-Bromo-1-(3-methylphenyl)ethan-1-ol
- 2-Bromo-1-(3-nitrophenyl)ethan-1-ol
Uniqueness
2-Bromo-1-(3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further chemical modifications .
Propiedades
Número CAS |
1176484-68-6 |
|---|---|
Fórmula molecular |
C8H8BrFO |
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
2-bromo-1-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 |
Clave InChI |
DEDQEPMGJUPGHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)

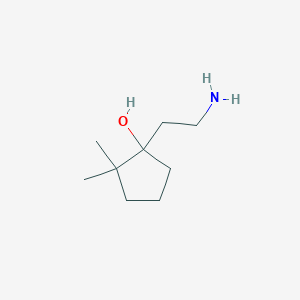
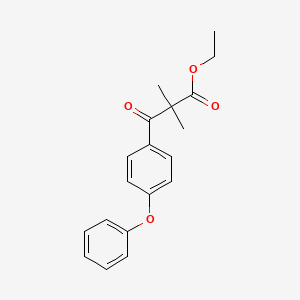
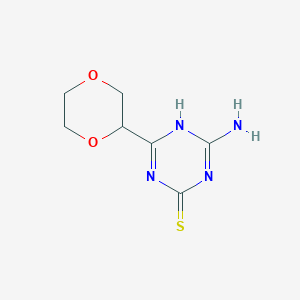
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
